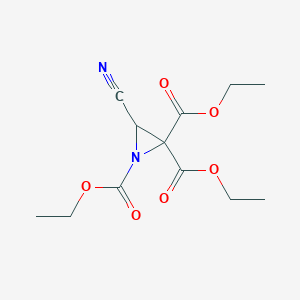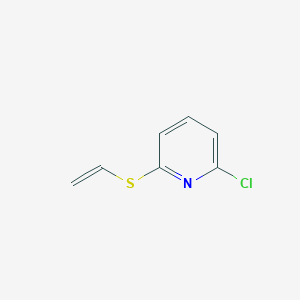
(5-Bromo-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester is a chemical compound with a pyridine ring substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-4-methylpyridine.
Carbamoylation: The pyridine derivative undergoes a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the carbamic acid tert-butyl ester group attached to the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methyl group can be oxidized to form a carboxylic acid or reduced to form an alkane.
Hydrolysis: The carbamic acid ester group can be hydrolyzed to form the corresponding carbamic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions with the use of a suitable solvent such as acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Substitution: Products include various substituted pyridine derivatives.
Oxidation: Products include carboxylic acids.
Hydrolysis: Products include carbamic acids.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the development of new compounds.
Biology
In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. Its structural features allow for the exploration of interactions with various biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine and methyl groups on the pyridine ring can influence the compound’s binding affinity to enzymes and receptors. The carbamic acid ester group can undergo hydrolysis, releasing active intermediates that interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpyridine: Similar structure but lacks the carbamic acid ester group.
4-Methylpyridine: Lacks both the bromine atom and the carbamic acid ester group.
5-Bromo-2-methylpyridine: Similar structure but lacks the carbamic acid ester group.
Uniqueness
(5-Bromo-2-methyl-pyridin-4-YL)-carbamic acid tert-butyl ester is unique due to the presence of both the bromine atom and the carbamic acid ester group. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
886371-87-5 |
|---|---|
Molecular Formula |
C11H15BrN2O2 |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-2-methylpyridin-4-yl)carbamate |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-5-9(8(12)6-13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |
InChI Key |
YCIZTTQLCYTBDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)Br)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12600308.png)
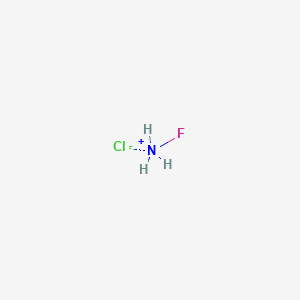

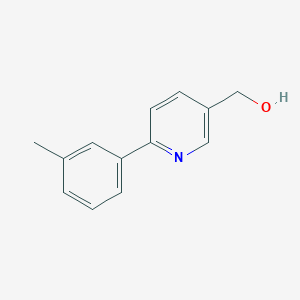
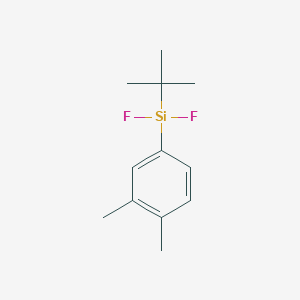
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide](/img/structure/B12600351.png)
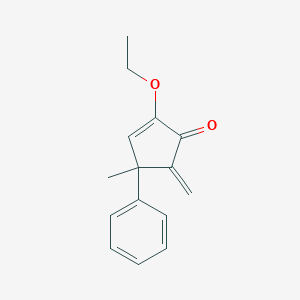
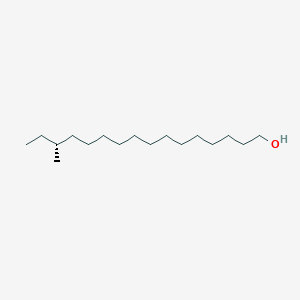
![5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12600357.png)
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate](/img/structure/B12600360.png)
![1-Ethynyl-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12600373.png)

